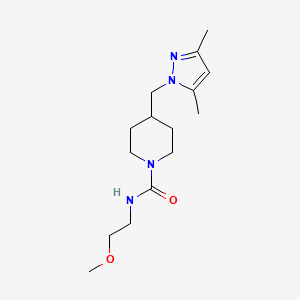
3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one is a compound that has shown potential in scientific research applications.
科学的研究の応用
Synthesis and Characterization
The compound "3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one" has been explored in various scientific research contexts, particularly focusing on its synthesis, characterization, and biological evaluation. Research has shown that Schiff bases containing the indole moiety and their derivatives exhibit significant antioxidant and antimicrobial activities. This is evident from the synthesis of new Schiff bases containing the indole moiety, such as N′-[(5-substituted-2-phenyl-1H-indol-3-yl)methylene]-2-oxo-2H-chromene-3-carbohydrazide and their cyclocondensation products. These compounds have been confirmed by elemental analyses, IR, 1H and 13C NMR, and mass spectral studies, indicating their potential for further biological evaluations (Saundane & Mathada, 2015).
Biological Applications and Anticancer Studies
Additionally, hybrid molecules combining indole and coumarin structures have demonstrated improved biological activity and selectivity, with lesser side effects compared to their individual components. These hybrids, including 3-(1-benzyl-1H-indol-2-yl)-2H-chromen-2-ones, 2-(2-oxo-2H-chromen-3-yl)-1H-indole-3-carbaldehydes, and 2-(2-oxo-2H-chromen-3-yl)-1H-indole-3-carboxylic acids, have shown promising results in anticancer studies and Bcl-2 docking studies. The compound 4c, with a lipophilic bromine substituent, has been identified as particularly potent, indicating the importance of structural modifications in enhancing the biological efficacy of these hybrids (Kamath et al., 2015).
Molecular Design for Cancer Therapy
The design of molecules based on structural insights from CDK2 crystal structures, involving indole and chromene analogues, has led to the discovery of potential leads against cancer. The binding affinities of these designed molecules, represented in glide scores, have been instrumental in identifying compounds with significant activity against cancer cell lines, demonstrating the utility of structure-guided design in the development of novel anticancer drugs (Va et al., 2013).
特性
IUPAC Name |
3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-12-10-13-6-2-4-8-16(13)20(12)18(21)15-11-14-7-3-5-9-17(14)23-19(15)22/h2-9,11-12H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOAPHXSOXCZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)
![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)
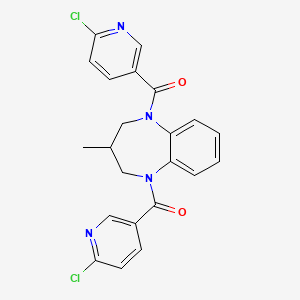
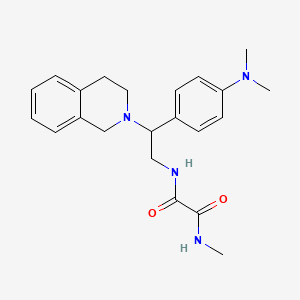



![7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B2819313.png)
![2-(5-methyl-3-oxo-1H-pyrazol-2-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2819314.png)
![2-[[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2819315.png)
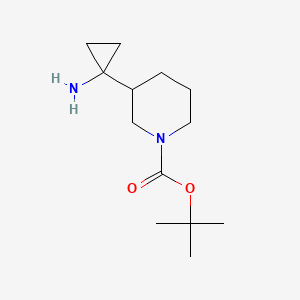
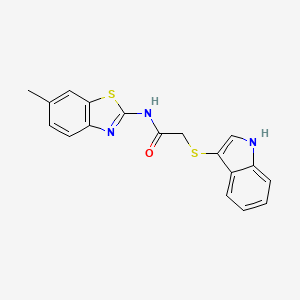
![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide](/img/structure/B2819323.png)
